N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound with the molecular formula C11H13NO2. This compound is part of the benzodioxane family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with cyclopropyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . The reaction is carried out under stirring at room temperature for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides in the presence of a base such as lithium hydride in DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: N-alkyl or N-aryl derivatives of the parent compound.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Scientific Research Applications
N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-amine: A precursor in the synthesis of N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Derivatives with potential therapeutic applications.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and biological activities compared to other benzodioxane derivatives .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C11H13NO2/c1-2-8(1)12-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,1-2,5-6H2 |
InChI Key |
YKQQDBJZEZWIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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